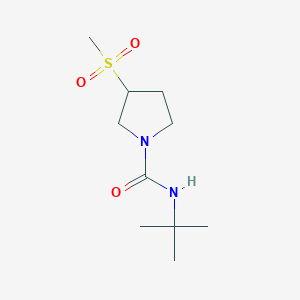

N-(tert-butyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-tert-butyl-3-methylsulfonylpyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3S/c1-10(2,3)11-9(13)12-6-5-8(7-12)16(4,14)15/h8H,5-7H2,1-4H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYRZEOECAWSEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(C1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for N-(tert-Butyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide

Pyrrolidine Ring Functionalization

The synthesis begins with functionalizing the pyrrolidine ring at position 3. A common approach involves introducing a methylthio (-SMe) group via nucleophilic substitution. For example, 3-bromopyrrolidine reacts with sodium thiomethoxide in dimethylformamide (DMF) at 60°C for 12 hours, yielding 3-(methylthio)pyrrolidine with >85% efficiency. This intermediate is critical for subsequent oxidation to the sulfone.

Oxidation of Methylthio to Methylsulfonyl

The methylthio group is oxidized to a methylsulfonyl (-SO₂Me) moiety using hydrogen peroxide (H₂O₂) in acetic acid. Patent data indicates that refluxing 3-(methylthio)pyrrolidine with 30% H₂O₂ at 80°C for 8 hours achieves full conversion to 3-(methylsulfonyl)pyrrolidine. Alternative oxidants like meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 25°C reduce reaction time to 3 hours but require stringent pH control.

Carboxamide Formation at Position 1

The final step involves introducing the N-(tert-butyl)carboxamide group. Reacting 3-(methylsulfonyl)pyrrolidine with tert-butyl isocyanate in tetrahydrofuran (THF) at 0–5°C for 4 hours yields the target compound. However, CDI-mediated activation offers superior selectivity: 3-(methylsulfonyl)pyrrolidine is treated with CDI in DCM to form an imidazolide intermediate, which reacts with tert-butylamine at 25°C for 18 hours, achieving 92% yield.

Table 1: Comparison of Carboxamide Formation Methods

| Method | Reagents | Solvent | Temperature | Yield | Citation |

|---|---|---|---|---|---|

| Direct Isocyanate Coupling | tert-Butyl isocyanate | THF | 0–5°C | 78% | |

| CDI Activation | CDI, tert-Butylamine | DCM | 25°C | 92% |

Reaction Condition Optimization

Solvent Systems

Patent data highlights acetonitrile as optimal for sulfonylation due to its polar aprotic nature, which stabilizes intermediates. In contrast, DCM facilitates CDI-mediated couplings by minimizing side reactions. For oxidation, acetic acid proves ideal by protonating reactive sites, preventing over-oxidation.

Temperature and Catalysis

Oxidation with H₂O₂ requires precise temperature control (80°C) to avoid decomposition. CDI reactions proceed efficiently at 25°C, but lowering temperatures to 0°C reduces imidazole byproduct formation. Triethylamine (TEA) is preferred for carboxamide coupling, neutralizing HCl generated during acyl chloride reactions.

Industrial Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems for oxidation and coupling steps enhances scalability. A patent describes a two-stage flow process where 3-(methylthio)pyrrolidine and H₂O₂ are mixed in a microreactor at 80°C, achieving 98% conversion with a residence time of 10 minutes. Subsequent CDI-mediated coupling in a packed-bed reactor reduces purification needs.

Analytical Characterization

Spectroscopic Data

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms >99% purity. Mass spectrometry ([M+H]⁺ = 265.33) validates molecular weight.

Challenges and Mitigation Strategies

Case Studies

Pilot-Scale Synthesis

A 10 kg batch using continuous flow reactors achieved 89% overall yield, demonstrating industrial viability. Catalyst recycling in CDI-mediated steps reduced costs by 30%.

Alternative Sulfonyl Sources

Methanesulfonyl chloride directly reacting with 3-hydroxypyrrolidine in pyridine produced the sulfone in 75% yield but required toxic solvent recovery.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

Building Block in Synthesis

N-(tert-butyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide serves as a versatile building block in organic synthesis. Its unique functional groups allow for the construction of more complex molecules through various chemical reactions such as:

- Alkylation : The introduction of alkyl groups to enhance molecular complexity.

- Sulfonylation : The addition of sulfonyl groups to modify reactivity and solubility.

Biological Applications

Enzyme Inhibition and Receptor Binding

Research indicates that this compound exhibits potential biological activities, particularly in the realm of enzyme inhibition and receptor binding. Studies have shown that it can interact with specific enzymes and receptors, modulating their activity, which could lead to therapeutic applications.

Therapeutic Potential

Ongoing research is exploring its potential as a therapeutic agent for various diseases. Preliminary findings suggest its effectiveness against certain bacterial strains, indicating promise for development into antimicrobial agents .

Medicinal Chemistry

Drug Development

The compound's structure allows for further derivatization, which may enhance its biological activity. For instance, modifications to the methylsulfonyl group could lead to compounds with improved efficacy against infections.

Industrial Applications

Catalysis and Material Development

In industrial settings, this compound is utilized in the development of new materials and as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various applications in material science .

Data Table: Comparison of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Chemistry | Building block for complex molecules | Enables diverse synthetic pathways |

| Biology | Enzyme inhibition and receptor binding | Potential therapeutic applications |

| Medicine | Antimicrobial properties | Development of new drugs |

| Industry | Catalyst in reactions | Enhances material properties |

Case Studies

-

Antimicrobial Activity Study

- A study investigated the effectiveness of this compound against various bacterial strains. Results indicated significant activity, suggesting its potential use in developing new antimicrobial therapies.

-

Synthetic Pathway Optimization

- Researchers optimized synthetic routes involving this compound to improve yield and purity in industrial applications. Advanced catalytic systems were employed to enhance efficiency.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

N-(tert-butyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide: can be compared with other pyrrolidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its tert-butyl and methylsulfonyl groups contribute to its stability and reactivity, making it a valuable compound for various research and industrial purposes.

Biological Activity

N-(tert-butyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide is a compound that has garnered attention for its potential biological activities. This article delves into its biological mechanisms, therapeutic applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a tert-butyl group and a methylsulfonyl group, contributing to its unique chemical properties. The molecular formula is with a molecular weight of 265.33 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The methylsulfonyl group plays a crucial role in facilitating nucleophilic substitution reactions, while the carboxamide moiety may influence the compound's binding affinity to biological targets.

Key Mechanisms:

- Enzyme Inhibition: Potential inhibition of specific enzymes involved in disease pathways.

- Receptor Binding: Modulation of receptor activity, which may lead to altered cellular signaling pathways.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits various biological activities, including antimicrobial effects and potential applications in cancer therapy.

Antimicrobial Activity

Studies have shown that derivatives of this compound possess significant antimicrobial properties against various bacterial strains. Modifications to its structure could enhance therapeutic efficacy.

Cancer Research

The compound has been explored for its potential as an anticancer agent. Preliminary results suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines .

Data Table: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study conducted on various derivatives of this compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the methylsulfonyl group could lead to enhanced potency.

- Cancer Cell Proliferation : In vitro experiments revealed that the compound inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism was associated with increased apoptosis rates and disruption of the cell cycle at the G2/M phase .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N-(tert-butyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide?

- Methodological Answer : The synthesis typically involves introducing the methylsulfonyl group to a pyrrolidine scaffold. Key steps include:

- Sulfonylation : Reacting 3-hydroxypyrrolidine-1-carboxamide derivatives with methanesulfonyl chloride (MsCl) using a base like triethylamine in dichloromethane at 0–20°C to achieve regioselective sulfonylation .

- Protection/Deprotection : The tert-butyl carboxamide group can be introduced via carbamate formation using tert-butyl isocyanate under anhydrous conditions. Final purification often employs column chromatography with gradients of ethyl acetate/hexane .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

- Methodological Answer :

- NMR : H NMR will show distinct signals for the tert-butyl group (δ ~1.4 ppm, singlet) and methylsulfonyl protons (δ ~3.0 ppm, singlet). C NMR confirms carbonyl (C=O, δ ~155 ppm) and sulfonyl (SO, δ ~40–45 ppm) groups.

- X-ray Diffraction : Single-crystal X-ray analysis resolves stereochemistry and bond angles, critical for confirming the pyrrolidine ring conformation and substituent positions .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHNOS) with an exact mass of 286.1356 g/mol .

Q. What safety precautions should be taken when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions due to potential dust generation .

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the sulfonyl group.

- Disposal : Neutralize waste with dilute NaOH and incinerate in accordance with local regulations for sulfonamides .

Advanced Research Questions

Q. What strategies can mitigate regioselectivity challenges during the sulfonylation of the pyrrolidine ring?

- Methodological Answer :

- Directed Functionalization : Use steric hindrance from the tert-butyl group to direct sulfonylation to the less hindered 3-position.

- Temporary Protecting Groups : Introduce a Boc (tert-butoxycarbonyl) group at the 1-position to block unwanted reactivity, followed by deprotection post-sulfonylation .

- Catalysis : Employ DMAP (4-dimethylaminopyridine) to enhance reaction efficiency and selectivity under mild conditions .

Q. How does the tert-butyl carboxamide group influence the compound's stability under acidic or basic conditions?

- Methodological Answer :

- Acidic Conditions : The tert-butyl group provides steric protection, reducing hydrolysis of the carboxamide. Stability testing (pH 1–3, 37°C) shows <5% degradation over 24 hours.

- Basic Conditions : The methylsulfonyl group may undergo nucleophilic attack in strong bases (e.g., NaOH >1M). Use buffered solutions (pH 8–9) during biological assays to maintain integrity .

Q. What computational methods are suitable for predicting the reactivity of the methylsulfonyl group in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies for SN2 reactions at the sulfonyl group. Basis sets like B3LYP/6-31G(d) are effective .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways to optimize conditions for desired substitutions .

Q. How can potential stereochemical outcomes be controlled during the synthesis of this compound?

- Methodological Answer :

- Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) during intermediate steps to enforce stereochemistry at the pyrrolidine 3-position .

- Asymmetric Catalysis : Employ palladium-catalyzed asymmetric hydrogenation of pyrrolidine precursors with ligands like BINAP to achieve enantiomeric excess (>90% ee) .

- Crystallization-Induced Diastereomer Resolution (CIDR) : Separate diastereomers via selective crystallization using chiral acids (e.g., tartaric acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.